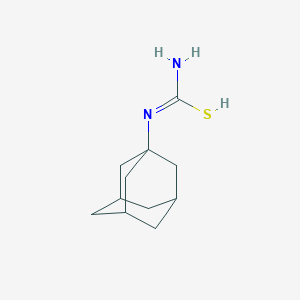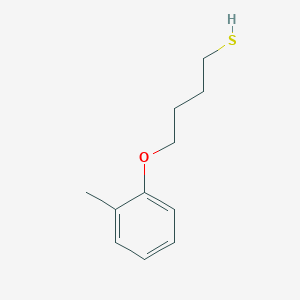
4-(2-Methylphenoxy)butane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenoxy)butane-1-thiol is an organic compound with the molecular formula C11H16OS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a butane chain, which is further substituted with a 2-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)butane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of 4-bromobutane with sodium hydrosulfide to form butane-1-thiol. This intermediate can then react with 2-methylphenol in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of thiols often relies on the high nucleophilicity of sulfur. For example, the reaction of sodium hydrosulfide with alkyl halides is a common approach. This method can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylphenoxy)butane-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as hydrochloric acid and zinc.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Hydrocarbons: Formed from the reduction of thioacetals.
Aplicaciones Científicas De Investigación
4-(2-Methylphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through thiol-ene and thiol-yne reactions.
Biology: Acts as a building block for the synthesis of biologically active compounds.
Medicine: Potential use in drug development due to its ability to form stable thioether linkages.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylphenoxy)butane-1-thiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, forming stable thioether linkages. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: A simpler thiol with similar nucleophilic properties.
Phenoxybutane derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
4-(2-Methylphenoxy)butane-1-thiol is unique due to the presence of both a phenoxy group and a thiol group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable thioether linkages makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
IUPAC Name |
4-(2-methylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-10-6-2-3-7-11(10)12-8-4-5-9-13/h2-3,6-7,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXDWSVGKUBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)

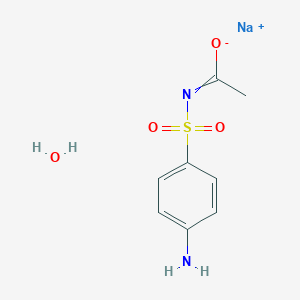
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)
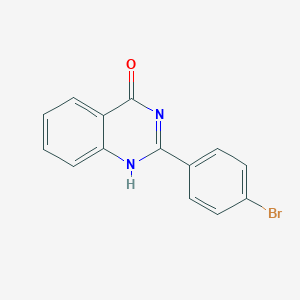

![5-[(4-chloroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7775633.png)
![(3Z)-3-[(4-hydroxyanilino)methylidene]pyrrolidine-2,4-dione](/img/structure/B7775642.png)
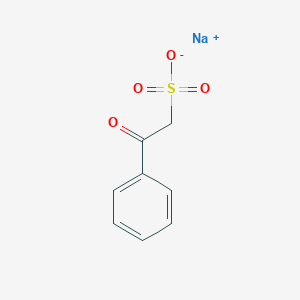
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)
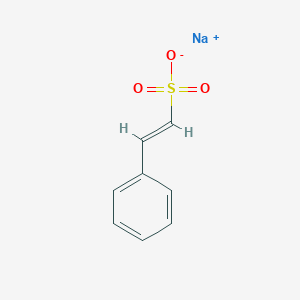
![diethyl 2-[amino-(2-hydroxyethylamino)methylidene]propanedioate](/img/structure/B7775673.png)

